molecular formula C15H11FO3 B1614081 2-Acetoxy-2'-fluorobenzophenone CAS No. 890098-99-4

2-Acetoxy-2'-fluorobenzophenone

Cat. No.: B1614081
CAS No.: 890098-99-4
M. Wt: 258.24 g/mol
InChI Key: HWEUKUGNKQYZAQ-UHFFFAOYSA-N
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Description

2-Acetoxy-2’-fluorobenzophenone is an organic compound with the molecular formula C15H11FO3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the benzene ring, and a fluorine atom is attached to the second carbon of the other benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’-fluorobenzophenone typically involves the acetylation of 2’-fluorobenzophenone. One common method is the reaction of 2’-fluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of 2-Acetoxy-2’-fluorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 2’-fluorobenzophenone and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetoxy group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Hydrolysis: Yields 2’-fluorobenzophenone and acetic acid.

    Oxidation: Forms quinones.

    Reduction: Produces alcohols.

Scientific Research Applications

2-Acetoxy-2’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’-fluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active fluorobenzophenone moiety. This moiety can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetoxybenzophenone: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-Fluorobenzophenone:

    2-Hydroxy-2’-fluorobenzophenone: Contains a hydroxyl group instead of an acetoxy group, influencing its solubility and reactivity.

Uniqueness

2-Acetoxy-2’-fluorobenzophenone is unique due to the presence of both the acetoxy and fluorine groups, which confer distinct chemical properties. The acetoxy group can be hydrolyzed, providing a controlled release of the active fluorobenzophenone moiety. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

[2-(2-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEUKUGNKQYZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641559
Record name 2-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-99-4
Record name 2-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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